molecular formula C6H10ClN3 B8335324 4-Chloromethyl-2-propyl-1,2,3-triazole

4-Chloromethyl-2-propyl-1,2,3-triazole

Cat. No.: B8335324
M. Wt: 159.62 g/mol
InChI Key: ZMSPEGZPLRRZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-2-propyl-1,2,3-triazole is a valuable synthetic intermediate and chemical building block in organic chemistry and drug discovery research. The presence of both a reactive chloromethyl group and a 1,2,3-triazole ring in its structure makes it a versatile precursor for the development of more complex molecules. Compounds featuring the 1,2,3-triazole scaffold are of significant research interest due to their wide range of potential biological activities. The chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to link the triazole core to other molecular fragments through alkylation and nucleophilic substitution reactions . This compound is closely related to other researched heterocycles, such as 1-substituted-1H-imidazole-2-carboxylic acid compounds, which have been explored for their role as metallo-β-lactamase (MBL) inhibitors. These inhibitors can restore the efficacy of β-lactam antibiotics against resistant bacteria . Similarly, triazole-based structures are investigated for various therapeutic targets, including Rock inhibition, which has implications for a range of diseases from cardiovascular disorders to neurological conditions . Researchers can utilize this compound as a key raw material in the synthesis of novel compounds for antimicrobial, anticancer, and other biomedical research programs. For Research Use Only. This product is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

4-(chloromethyl)-2-propyltriazole

InChI

InChI=1S/C6H10ClN3/c1-2-3-10-8-5-6(4-7)9-10/h5H,2-4H2,1H3

InChI Key

ZMSPEGZPLRRZTC-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=CC(=N1)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloromethyl 2 Propyl 1,2,3 Triazole and Analogues

Regioselective Synthesis Strategies

The precise control of substituent placement on the 1,2,3-triazole ring is paramount for tailoring the molecule's properties. Regioselective synthesis strategies are therefore central to the preparation of specific isomers. The cycloaddition of azides and alkynes is the most prominent method, with the choice of catalyst dictating the regiochemical outcome.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," renowned for its reliability, high yields, and exceptional regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. orientjchem.orgorganic-chemistry.orgwikipedia.orgnih.gov This reaction unites an organic azide (B81097) with a terminal alkyne under mild conditions, often in aqueous solvent systems. organic-chemistry.orgacs.org For the synthesis of a precursor to the target molecule, specifically 1-propyl-4-(chloromethyl)-1H-1,2,3-triazole, the CuAAC reaction would involve the cycloaddition of propyl azide and 3-chloro-1-propyne.

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. orientjchem.orgwikipedia.org The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. nsf.govscielo.br The reaction exhibits broad functional group tolerance and proceeds with an atom-efficient mechanism, making it a highly favored method in synthetic chemistry. organic-chemistry.orgnih.gov The enormous rate acceleration compared to the uncatalyzed thermal cycloaddition allows the reaction to occur at room temperature. organic-chemistry.org

Catalyst SystemReducing AgentSolventTemperatureOutcomeReference(s)
CuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORoom Temp.High yield of 1,4-disubstituted triazole nih.govnsf.gov
CuINone (Cu(I) source)VariousRoom Temp.Efficient cycloaddition orientjchem.orgacs.org
Cu(OAc)₂·H₂OIn situ reductionVariousVariousEffective for one-pot synthesis nih.gov
NHC-Copper ComplexesNone (Cu(I) source)Neat or SolventRoom Temp.High activity, low catalyst loading organic-chemistry.orgnih.gov

This table presents common catalyst systems used in CuAAC reactions for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Regioselectivity

In contrast to the copper-catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, exclusively yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This method, employing ruthenium(II) complexes like pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), offers an alternative pathway to a different regioisomer from the same starting materials (an azide and a terminal alkyne). organic-chemistry.orgacs.orgbohrium.com

The mechanism of RuAAC is distinct from CuAAC and is proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to furnish the triazole product. acs.orgbohrium.comnih.gov An important advantage of the RuAAC is its ability to engage internal alkynes in the cycloaddition, which allows for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.orgnih.gov While CuAAC is highly specific for terminal alkynes, RuAAC broadens the scope of accessible triazole structures. For the synthesis of N-alkylated triazoles, RuAAC provides the 1,5-isomer, which is structurally distinct from the 1,4-isomer from CuAAC and the N2-substituted target compound, 4-Chloromethyl-2-propyl-1,2,3-triazole.

CatalystSubstrate ScopeRegioselectivityKey FeatureReference(s)
[CpRuCl(PPh₃)₂]Terminal Alkynes1,5-disubstitutedHigh selectivity for 1,5-isomer organic-chemistry.orgnih.gov
[CpRuCl(COD)]Terminal & Internal Alkynes1,5-disubstituted (terminal)Tolerates internal alkynes for fully substituted triazoles organic-chemistry.orgacs.orgbohrium.com

This table compares common ruthenium catalysts and their characteristics in RuAAC reactions.

Metal-Free Click Chemistry Variants

To circumvent the potential toxicity of metal catalysts, particularly in biological applications, metal-free click chemistry variants have been developed. thieme-connect.com The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com SPAAC utilizes highly strained cyclic alkynes, such as cyclooctynes, which react rapidly with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain upon forming the more stable triazole ring. chempep.com

Other metal-free approaches include organocatalytic methods that activate the alkyne or azide component. thieme-connect.com For instance, enamine- and enolate-mediated [3+2] cycloadditions have emerged as effective strategies for preparing functionalized 1,2,3-triazoles. thieme-connect.comresearchgate.net These reactions avoid metal contamination and are considered more environmentally benign. thieme-connect.com While these methods provide valuable alternatives to metal-catalyzed reactions, they often require specialized substrates (e.g., strained alkynes) and may produce a mixture of regioisomers in the absence of a catalyst. chempep.com

Multi-Component Reaction Sequences

This one-pot, three-component strategy is highly efficient and has been widely used to generate libraries of triazole derivatives. nih.gov For instance, a reaction combining a propyl halide, sodium azide, and 3-chloro-1-propyne in the presence of a copper catalyst would directly yield 1-propyl-4-(chloromethyl)-1H-1,2,3-triazole, a regioisomeric analogue of the target compound. More complex MCRs have also been developed to access fully substituted triazoles by incorporating additional components. acs.org

Ring-Forming Reactions Beyond Click Chemistry

One such approach involves the reaction of enaminones with tosylhydrazine and primary amines, which regioselectively constructs 1,5-disubstituted 1,2,3-triazoles through a metal-free cascade reaction. organic-chemistry.org Another strategy is the reaction between β-carbonyl phosphonates and azides, which can be tuned to produce 1,4-, 1,5-, or 1,4,5-substituted triazoles with high regioselectivity under mild conditions. acs.orgnih.gov Other non-click cyclizations include the reaction of 1,1-dibromoalkenes with sulfonyl azides or the cycloaddition of alkyl azides onto enol ethers. organic-chemistry.org These diverse methods highlight the versatility of synthetic approaches to the 1,2,3-triazole scaffold beyond the conventional click chemistry paradigm.

Synthetic Routes Involving Functional Group Interconversions on Precursor Molecules

The synthesis of N2-substituted 1,2,3-triazoles, such as the target compound this compound, often requires strategies that go beyond direct cycloaddition, as these typically yield N1-substituted products. A highly effective method involves the functional group interconversion of a pre-formed triazole ring, specifically through N-alkylation. acs.org

A particularly relevant route is the base-induced, highly N2-regioselective substitution of an N-sulfonyl-1,2,3-triazole with an alkyl halide. acs.org This process would begin with a 4-chloromethyl-1H-1,2,3-triazole precursor. This precursor could be synthesized via a copper-catalyzed reaction between hydrazoic acid (formed in situ from sodium azide) and 3-chloro-1-propyne. acs.org The resulting NH-triazole would then be N-sulfonylated, followed by a regioselective alkylation at the N2 position using a propyl bromide or iodide under mild, basic conditions. acs.org This SN2-like pathway provides excellent control over the regiochemistry, leading directly to the desired 2-propyl-4-chloromethyl-1,2,3-triazole. This multi-step approach, relying on the modification of a precursor molecule, is a powerful strategy for accessing specific, less common triazole isomers. acs.orgnih.gov

Considerations for Stereoselective Synthesis of Enantiopure Derivatives

While the this compound molecule itself is achiral, the development of synthetic pathways to its enantiopure derivatives is a significant area of research, particularly for applications in medicinal chemistry where stereoisomerism can dictate biological activity. The primary strategies for introducing chirality involve either the use of enantiopure starting materials or the application of asymmetric catalysis.

Research into stereoselective synthesis often focuses on creating analogues with chiral centers on the substituents. For instance, a chiral propyl group could be introduced using an enantiopure propyl azide. More advanced methodologies involve the use of metal-catalyzed asymmetric reactions. Iridium-catalyzed azide-thioalkyne cycloaddition (IrAAC) has been demonstrated as a powerful tool for synthesizing fully substituted 1,2,3-triazoles with high regioselectivity, which can be adapted to produce chiral units from chiral starting materials like L-prolinol derivatives. nih.gov These chiral triazole units can then be assembled into stereocontrolled oligomers. nih.gov Another approach involves the rhodium(II)-catalyzed cyclotrimerization of vinyl-substituted 1,2,3-triazoles to establish enantiopure C₃-symmetric triangular macrocycles, demonstrating a pathway to complex chiral architectures derived from simpler triazole building blocks. nih.gov These methods provide a foundation for designing synthetic routes to chiral derivatives of this compound by incorporating chiral precursors or adapting catalytic systems.

Research into Green Chemistry Approaches in Synthetic Protocol Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,3-triazoles to reduce environmental impact and improve sustainability. nih.govresearchgate.netrsc.org These approaches focus on minimizing waste, using less hazardous chemicals, reducing energy consumption, and improving atom economy. nih.gov The development of green protocols is crucial for making the synthesis of compounds like this compound more efficient and environmentally benign. nih.govrsc.org

A key focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. For the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential reaction for forming 1,4-disubstituted 1,2,3-triazoles, significant research has been conducted on solvent optimization.

Water is a highly desirable green solvent, and many CuAAC reactions are performed in aqueous media, often with a co-solvent to aid solubility. organic-chemistry.org The use of a biphasic system of dichloromethane-water has been shown to increase reaction rates and provide excellent yields for 1,2,3-triazole synthesis. researchgate.net Other studies have explored polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which can enhance the efficacy of heterogeneous reactions. acs.org For certain protocols, environmentally benign solvents like glycerol (B35011) have also been successfully employed. bohrium.com The optimization of solvent systems is critical for developing sustainable synthetic routes.

Solvent SystemCatalyst SystemTypical Reaction ConditionsOutcomeReference(s)
Dichloromethane-Water (biphasic)Copper Sulphate / Sodium AscorbateRoom TemperatureIncreased reaction rates and excellent yields. researchgate.net
Dimethyl Sulfoxide (DMSO)Cesium Carbonate (base)Mild ConditionsHigh yields (95%) for multi-substituted triazoles. acs.org
WaterCopper(I) isonitrile complexMild ConditionsHigh yields, catalyst is recyclable. organic-chemistry.org
GlycerolCuNPs on NanocelluloseNot specifiedExcellent yields, environmentally benign. bohrium.com
Dichloromethane (DCM)Cu/C (heterogeneous)110 °C (Flow Synthesis)Quantitative formation of triazole. rsc.org

To align with green chemistry principles, there is a strong emphasis on developing recyclable catalysts, which reduces waste and cost. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. rsc.org

Numerous heterogeneous catalytic systems have been developed for triazole synthesis. These include copper nanoparticles supported on nanocellulose (CuNPs/NC) bohrium.com, and copper-zinc supported on an Al₂O₃–TiO₂ matrix. rsc.orgrsc.org The Cu-Zn/Al-Ti catalyst, for example, can be recycled at least five times while maintaining high product yields (above 85%). rsc.org Other systems involve ruthenium complexes anchored on mesoporous zeolite SBA-15, which can also be reused several times. mdpi.comhuji.ac.il Gold nanoparticles supported on titania (Au/TiO₂) have also been used, demonstrating good reusability for up to five cycles in microwave-assisted syntheses. mdpi.com The development of such robust and recyclable catalysts is a cornerstone of sustainable chemical production.

CatalystSupport MaterialReaction TypeRecyclabilityReference(s)
Copper-Zinc (Cu-Zn)Al₂O₃–TiO₂Oxidative synthesis of 1,2,4-triazolesAt least 5 cycles with >85% yield. rsc.org
Copper Nanoparticles (CuNPs)Nanocellulose (NC)Azide-Alkyne CycloadditionReusable up to five times. bohrium.com
Ruthenium(II) ComplexSBA-15 (Mesoporous Zeolite)Multicomponent Click CycloadditionReusable for five cycles without loss in reactivity. mdpi.comhuji.ac.il
Gold Nanoparticles (AuNPs)Titanium Dioxide (TiO₂)Azide-Alkyne Cycloaddition (MW-assisted)Reusable for up to five cycles. mdpi.com
Copper(I) isonitrile complexNone (Homogeneous, but precipitates)Azide-Alkyne CycloadditionRecyclable for at least five runs. organic-chemistry.org
1,3-Benzothiazole-2,5-diamineNanocellulose (CNC)Three-component synthesis of 1,2,4-triazolesReusable without significant loss of efficiency. tandfonline.com

The use of alternative energy sources like microwave irradiation and ultrasound sonication represents another significant advancement in green synthetic chemistry. These techniques often lead to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.govresearchgate.net

Microwave-assisted synthesis has been shown to accelerate the formation of 1,2,3-triazoles significantly. For example, a CuI-catalyzed click reaction that required 8 hours using conventional heating at 80°C was completed in just 12 minutes under microwave irradiation, with improved yields. ias.ac.in Similarly, other microwave protocols have reduced reaction times from several hours to mere minutes or even seconds. nih.govsemanticscholar.org

Ultrasound-assisted synthesis offers similar benefits. The sonication of reaction mixtures for CuAAC reactions has been reported to reduce reaction times and increase yields. nih.gov This method allows for efficient energy transfer and has been used to prepare libraries of 1,2,3-triazole derivatives quickly and in good yields at room temperature. rsc.orgmdpi.com

Synthesis MethodCatalystReaction TimeYieldReference(s)
Conventional Heating CuI8 hoursModerate ias.ac.in
Microwave Irradiation CuI12 minutesHigh ias.ac.in
Conventional Heating Not Specified27 hoursModerate nih.gov
Microwave Irradiation Not Specified30 minutes96% nih.gov
Conventional Heating Not SpecifiedSeveral hoursModerate nih.gov
Microwave Irradiation Not Specified33-90 seconds82% nih.gov
Ultrasound Irradiation CuSO₄·5H₂O / Sodium AscorbateNot specifiedGood yields rsc.orgnih.gov

Scale-Up Research Considerations for Practical Synthesis

Transitioning the synthesis of this compound from a laboratory-scale procedure to a practical, larger-scale process requires careful consideration of several factors. Key challenges in scaling up batch syntheses include managing reaction exotherms, ensuring efficient mixing, maintaining consistent product quality, and developing effective purification methods. The 1,3-dipolar cycloaddition reaction used to form the triazole ring is often highly exothermic, posing a significant safety risk in large batches.

To address these challenges, research has shifted towards continuous flow synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org A practical flow synthesis of 1,2,3-triazoles has been developed using a packed-bed reactor containing a heterogeneous copper-on-carbon (Cu/C) catalyst. rsc.org This system allows for quantitative product formation at elevated temperatures (110 °C) with a short residence time (approx. 129 seconds). rsc.org The benefits of this approach for scale-up include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exotherms.

High Consistency: Precise control over reaction conditions ensures reproducible product quality.

Efficiency: Continuous processing allows for the production of large quantities of material over time without the need for large batch reactors.

Simplified Automation: Flow systems are more easily automated, reducing manual labor and potential for error.

Such continuous flow methodologies, combined with the use of robust heterogeneous catalysts, represent the most promising avenue for the practical and industrial-scale synthesis of this compound.

Reactivity and Mechanistic Investigations of 4 Chloromethyl 2 Propyl 1,2,3 Triazole

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the triazole ring is structurally analogous to a benzylic halide. The chlorine atom is a good leaving group, and the adjacent triazole ring can stabilize transient positive charges or radical species, making this moiety a versatile handle for synthetic transformations.

The primary reaction pathway for the chloromethyl group is the bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reaction is a cornerstone for the functionalization of such compounds. nih.gov The general mechanism involves the direct attack of a nucleophile on the carbon atom, proceeding through a pentacoordinate transition state.

Key nucleophiles and their expected products include:

Azides: Reaction with sodium azide (B81097) (NaN₃) would yield the corresponding 4-azidomethyl-2-propyl-1,2,3-triazole. This product can be further transformed, for example, via reduction to an amine or through cycloaddition reactions.

Amines: Primary and secondary amines will react to form the corresponding secondary and tertiary aminomethyl derivatives, respectively. These reactions are fundamental in building more complex molecular architectures.

Thiols: Thiolates (RS⁻) are excellent nucleophiles and would readily displace the chloride to form thioethers.

Alcohols and Phenols: Alkoxides and phenoxides react to produce the corresponding ethers, although typically stronger bases are required to deprotonate the alcohol or phenol (B47542) first.

The table below summarizes representative nucleophilic substitution reactions reported for analogous chloromethyl-triazole systems.

NucleophileReagent/ConditionsResulting Functional GroupProduct Class
AzideNaN₃ in DMF-CH₂N₃Azidomethyl-triazole
Secondary AmineR₂NH, base (e.g., K₂CO₃) in Acetonitrile-CH₂NR₂(Dialkylaminomethyl)-triazole
ThiolRSH, base (e.g., NaH) in THF-CH₂SR(Alkylthiomethyl)-triazole
PhenoxideArOH, base (e.g., K₂CO₃) in DMF-CH₂OAr(Aryloxymethyl)-triazole

Elimination reactions (E2) compete with nucleophilic substitutions, particularly in the presence of strong, sterically hindered bases. For an elimination to occur on the chloromethyl group, a proton must be abstracted from an adjacent atom. In this case, the only available acidic proton is on the C5 carbon of the triazole ring.

If a sufficiently strong base were used, it could deprotonate the C5 position. Subsequent elimination of the chloride anion would lead to the formation of an exocyclic methylene (B1212753) compound, a triazole fulvene (B1219640) derivative. However, this pathway is generally considered less favorable than SN2 reactions for primary halides unless a very strong and bulky base is employed and the C-H bond is sufficiently acidic. For most common nucleophiles, substitution is the dominant pathway.

The Carbon-Chlorine bond in the chloromethyl group can undergo homolytic cleavage under radical conditions (e.g., using initiators like AIBN or exposure to UV light) to generate a 2-propyl-1,2,3-triazol-4-yl)methyl radical. This reactive intermediate could participate in various radical-mediated transformations:

Radical Reduction (Dehalogenation): In the presence of a radical reducing agent, such as tributyltin hydride (Bu₃SnH), the chlorine atom would be replaced by a hydrogen atom, yielding 4-methyl-2-propyl-1,2,3-triazole.

Atom Transfer Radical Addition (ATRA): The triazolyl-methyl radical could add across alkenes or alkynes, forming new carbon-carbon bonds. This pathway allows for the introduction of alkyl or vinyl chains at the methylene position.

Radical Coupling: The radical could couple with other radical species present in the reaction medium.

While the radical chemistry of N-sulfonyl-1,2,3-triazoles has been explored, specific studies on the radical functionalization of the chloromethyl group in this context are not widely reported. researchgate.net Nevertheless, these pathways are mechanistically plausible based on fundamental principles of radical chemistry.

Transition Metal-Catalyzed Functionalization and Cross-Coupling

The structure of 4-Chloromethyl-2-propyl-1,2,3-triazole presents two primary sites for transition metal-catalyzed functionalization: the C5-H bond on the triazole ring and the C-Cl bond of the chloromethyl group.

C-H Functionalization of the Triazole Ring: Palladium catalysts are highly effective for the direct functionalization of C-H bonds in heterocyclic compounds. For 1,4-disubstituted and 2,4-disubstituted 1,2,3-triazoles, the C5-H bond is the most acidic and sterically accessible position, making it the preferred site for arylation. acs.orgrsc.orgnih.govnih.govacs.orgresearchgate.net This regioselectivity is well-documented and is attributed to the electronic nature of the triazole ring. acs.org It is therefore highly probable that this compound would undergo palladium-catalyzed C5-arylation with aryl halides.

Reactions at the Chloromethyl Group: The chloromethyl group is analogous to a benzyl (B1604629) chloride, a class of compounds known to participate in Suzuki-Miyaura cross-coupling reactions. Palladium catalysts, particularly with appropriate ligands, can activate the C(sp³)-Cl bond for coupling with boronic acids. rsc.orgnih.govacs.orglookchem.comnih.gov Therefore, it is plausible that the chloromethyl moiety could be converted to a diarylmethane structure via a Suzuki reaction.

Sonogashira and Heck reactions with saturated alkyl halides, such as a chloromethyl group, are more challenging. acs.orgorganic-chemistry.org The Heck reaction typically requires substrates with sp²-hybridized carbons (like aryl or vinyl halides), and reactions with alkyl halides often proceed via different, sometimes radical, mechanisms and can be less efficient. nih.govrsc.orgwikipedia.org Similarly, the Sonogashira coupling is most efficient for aryl and vinyl halides, although examples with activated or non-activated alkyl halides exist under specific nickel- or copper-cocatalyzed conditions. acs.orgnih.govsustech.edu.cnrsc.orgwikipedia.org

Table 1: Potential Palladium-Catalyzed Reactions
Reaction TypeReactive SiteTypical Coupling PartnerExpected Product TypePlausibility Notes
C5-H ArylationC5-H of Triazole RingAryl Halide (Ar-X)2-Propyl-4-chloromethyl-5-aryl-1,2,3-triazoleHighly likely based on extensive literature for similar triazoles. acs.orgnih.gov
Suzuki-Miyaura CouplingChloromethyl Group (-CH₂Cl)Arylboronic Acid (Ar-B(OH)₂)2-Propyl-4-arylmethyl-1,2,3-triazolePlausible, by analogy to reactions of benzyl chlorides. rsc.orgnih.gov
Sonogashira CouplingChloromethyl Group (-CH₂Cl)Terminal Alkyne (R-C≡CH)2-Propyl-4-alkynylmethyl-1,2,3-triazoleChallenging for C(sp³)-Cl bonds; may require specialized Ni or Cu/Pd catalyst systems. acs.orgsustech.edu.cn
Heck ReactionChloromethyl Group (-CH₂Cl)Alkene (e.g., Styrene)2-Propyl-4-(3-arylprop-1-en-1-yl)-1,2,3-triazoleGenerally inefficient for unactivated alkyl halides. nih.govrsc.org

Copper catalysts are renowned for their role in the synthesis of 1,2,3-triazoles via the azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.netfrontiersin.orgorganic-chemistry.orgnsf.govnih.govresearchgate.net Beyond synthesis, copper is also a viable catalyst for C-H functionalization. Copper-catalyzed C-H amination, alkoxylation, and arylation of azoles have been reported, often proceeding under milder conditions than their palladium-catalyzed counterparts. nih.govrsc.orgacs.orgresearchgate.netresearchgate.net These reactions could potentially occur at the C5 position of this compound.

Copper catalysts can also be used in cascade reactions, where the triazole ring is first formed and then undergoes an in-situ functionalization, such as an intramolecular C-H arylation. rsc.org While less common than palladium for cross-coupling of alkyl halides, some copper-catalyzed systems can effect such transformations.

The 1,2,3-triazole moiety itself can act as a directing group in C-H activation processes. rsc.org The nitrogen atoms of the ring can coordinate to a metal center (such as Rhodium or Ruthenium), directing the catalyst to activate the adjacent C5-H bond. This strategy has been used to achieve a variety of transformations, including alkylation, alkenylation, and acylation. nih.gov Therefore, it is expected that this compound would be a suitable substrate for such directed C-H functionalization reactions at the C5 position.

Chemo- and Regioselectivity Studies of Transformations

For this compound, any transformation must contend with two distinct reactive sites: the C5-H bond of the aromatic ring and the C-Cl bond of the alkyl halide side chain.

Regioselectivity: In the context of C-H functionalization of the triazole ring, the regioselectivity is overwhelmingly in favor of the C5 position for 2,4-disubstituted 1,2,3-triazoles. rsc.orgdntb.gov.ua This is due to the C5 proton being the most acidic and sterically unhindered on the ring. The N2-propyl substituent directs functionalization to the C5 position.

Chemoselectivity: The chemoselectivity of a given reaction would depend critically on the catalyst and reaction conditions.

Conditions favoring C-H Activation: Palladium or copper catalysis with specific ligands and bases designed for C-H activation would likely favor functionalization at the C5 position, leaving the chloromethyl group intact. acs.orgnih.govrsc.org

Conditions favoring C-Cl Activation: Conditions typically used for Suzuki coupling of benzyl halides (e.g., a palladium catalyst with a phosphine (B1218219) ligand and a carbonate base) would likely favor reaction at the chloromethyl group. lookchem.com Standard nucleophilic substitution conditions (e.g., reaction with an amine or cyanide) would almost certainly target the chloromethyl group exclusively, as the C-H bond would be unreactive.

The challenge in developing synthetic routes using this molecule would be to selectively activate one site in the presence of the other. For instance, performing a C5-H arylation without triggering substitution or degradation of the chloromethyl group would require careful optimization of reaction conditions.

Detailed Mechanistic Investigations of Reaction Pathways

The mechanisms for the potential transformations of this compound are based on well-studied pathways for analogous systems.

Mechanism of Pd-Catalyzed C5-H Arylation: The direct arylation at the C5 position of 1,2,3-triazoles is generally believed to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism. acs.orgrsc.org In this pathway, the C-H bond cleavage is facilitated by a carbonate or carboxylate base in the coordination sphere of the palladium catalyst. The catalytic cycle involves:

Formation of an active Pd(II) species.

Coordination of the triazole to the palladium center.

CMD step where the C5-H bond is cleaved to form a palladacycle intermediate.

Reductive elimination to form the new C-C bond and regenerate a Pd(0) species.

Oxidation of Pd(0) by the aryl halide (oxidative addition) to regenerate the active Pd(II) catalyst and complete the cycle.

Mechanism of Pd-Catalyzed Suzuki Coupling at the Chloromethyl Group: The Suzuki-Miyaura coupling of a benzyl chloride analogue follows a well-established catalytic cycle:

Oxidative Addition: A Pd(0) complex reacts with the chloromethyl group (R-CH₂Cl) to form an organopalladium(II) complex (R-CH₂-Pd(II)-Cl). This is often the rate-limiting step for alkyl halides. lookchem.com

Transmetalation: The aryl group from the activated boronic acid (e.g., Ar-B(OH)₂⁻) is transferred to the palladium center, displacing the chloride and forming a new organopalladium(II) species (R-CH₂-Pd(II)-Ar).

Reductive Elimination: The two organic fragments (the methyl group and the aryl group) are coupled, eliminating from the palladium center to form the final product (R-CH₂-Ar) and regenerating the active Pd(0) catalyst.

Mechanisms involving Copper: Mechanisms for copper-catalyzed C-H functionalization are diverse and can involve Cu(I)/Cu(III) or Cu(II)/Cu(IV) catalytic cycles. Some transformations may also proceed through single-electron transfer (SET) pathways, involving radical intermediates. nih.govrsc.org The precise mechanism is highly dependent on the specific reaction, oxidant, and ligands employed.

Derivatization and Analogue Synthesis of 4 Chloromethyl 2 Propyl 1,2,3 Triazole Frameworks

Synthesis of Novel Heterocyclic Conjugates and Hybrid Systems

The synthesis of novel heterocyclic conjugates and hybrid systems from 4-chloromethyl-2-propyl-1,2,3-triazole is a prominent area of research. The reactive chloromethyl group is readily displaced by various nucleophiles, enabling the linkage of the triazole to other heterocyclic moieties. This approach has led to the creation of complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

A common strategy involves the reaction of this compound with heterocyclic compounds containing a nucleophilic center, such as a thiol or an amine. For instance, conjugation with sulfur-containing heterocycles like thiazole (B1198619) or 1,2,4-triazole-3-thiones has been reported. nih.govnih.gov Similarly, nitrogen-containing heterocycles such as benzimidazole (B57391) can be linked to the triazole core. rsc.org The resulting hybrid molecules often exhibit combined or enhanced biological activities compared to their individual components. nih.govresearchgate.net

The CuAAC reaction is a powerful tool for synthesizing triazole-containing hybrids. nih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. nih.gov By functionalizing other heterocyclic systems with either an azide or an alkyne group, they can be efficiently "clicked" onto a triazole precursor. For example, alkyne-functionalized pyrazole- evitachem.comrsc.orgglobethesis.com-triazole hybrids have been reacted with aryl azides to produce novel 1,2,3-triazole-containing conjugates. nih.gov

Table 1: Examples of Synthetic Strategies for Heterocyclic Conjugates

Starting HeterocycleReagent/Reaction TypeResulting ConjugateReference
Pyrazole- evitachem.comrsc.orgglobethesis.com-triazoleAryl azide, CuAACPyrazole- evitachem.comrsc.orgglobethesis.com-triazole-1,2,3-triazole hybrid nih.gov
BenzimidazoleAlkylation with a triazole derivativeBenzimidazole-1,2,3-triazole hybrid rsc.org
1,2,4-Triazole-3-thionePropargylation followed by CuAAC1,2,4-Triazole-S-CH2-1,2,3-triazole conjugate nih.gov
8-HydroxyquinolineAlkylation and CuAAC8-Hydroxyquinoline-1,2,3-triazole hybrid researchgate.net

Formation of Oligomeric and Polymeric Structures Incorporating the Triazole Unit

The 1,2,3-triazole unit is an attractive component for the construction of oligomers and polymers due to its chemical stability, polarity, and ability to form hydrogen bonds. mdpi.com The step-growth polymerization of monomers containing both azide and alkyne functionalities, or the co-polymerization of diazides and dialkynes, are common methods for creating polytriazoles. nih.gov These polymerizations often utilize CuAAC to ensure the regioselective formation of 1,4-disubstituted triazole linkages, leading to polymers with well-defined structures. mdpi.comrsc.org

The properties of these triazole-based polymers, such as solubility and thermal stability, can be tuned by modifying the substituents on the triazole ring and the linking groups. mdpi.com For instance, the incorporation of flexible side chains like t-butyl esters can improve the solubility of dense 1,2,3-triazole polymers in common organic solvents. mdpi.com The resulting polymers often exhibit high glass transition temperatures. rsc.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative route to polytriazoles, yielding predominantly 1,5-disubstituted triazole units. mdpi.com This allows for the synthesis of polymers with different structural and electronic properties compared to those obtained via CuAAC. The resulting oligomers and polymers are being explored for their potential as biomimetic materials, as the 1,2,3-triazole linkage can act as a bioisostere for the amide bond in peptides. mdpi.comrsc.org

Table 2: Polymerization Methods for Triazole-Containing Polymers

Polymerization MethodMonomersCatalystPredominant IsomerReference
CuAAC Polymerization3-Azido-1-propyne derivativesCopper(I)1,4-disubstituted mdpi.com
Huisgen Cycloaddition Polymerization3-Azido-1-propyne derivativesThermal (no catalyst)Mixture of 1,4- and 1,5-disubstituted mdpi.com
RuAAC PolymerizationAzide and alkyne monomersRuthenium(II)1,5-disubstituted mdpi.com
Free Radical PolymerizationN-vinyl-1,2,3-triazole monomersAIBNN/A rsc.org

Design and Synthesis of Photoactive or Fluorescent Analogues

The 1,2,3-triazole ring can be incorporated into fluorescent molecules, where it can act as a core scaffold, a linker between fluorophores, or a modulator of photophysical properties. globethesis.com The synthesis of such photoactive analogues often involves the introduction of aromatic or heteroaromatic substituents that extend the π-conjugated system. nih.gov

N2-aryl substituted 1,2,3-triazoles have been reported to exhibit good photoluminescence properties and excellent photostability, with emissions in the UV/blue region. globethesis.com The introduction of electron-donating and electron-accepting groups on the aryl substituents can be used to tune the fluorescence emission wavelengths and quantum yields. globethesis.com For example, triazole derivatives with a p-dimethylaminophenyl group at the N2 position and an electron-accepting group at the C4 position have shown significant fluorescence with quantum yields up to 96%. globethesis.com

The "click" reaction is a valuable tool for linking fluorescent moieties to a triazole core. globethesis.com For instance, fluorescent adenine (B156593) analogues containing a 1,2,3-triazole ring have been synthesized via Sonogashira cross-coupling and [3+2]-cycloaddition reactions. rsc.orgresearchgate.net The photophysical properties of these analogues, such as their quantum yield and Stokes shift, were found to be sensitive to the position of nitrogen atoms within the fused heterocyclic system. rsc.org

Table 3: Photophysical Properties of Selected Fluorescent Triazole Analogues

Compound TypeExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Reference
N2-aryl substituted triazoles300-400351-542up to 96 globethesis.com
Triazole-imidazole derivativesN/A330-380up to 98 globethesis.com
2-Aryl-4-amido-1,2,3-triazoles~350-380~420-470> 60 mdpi.com
Triazole adenine analogues~320-350~380-450< 1 (most) rsc.orgresearchgate.net

Incorporation into Supramolecular Assemblies and Frameworks

The 1,2,3-triazole unit is a valuable building block for the construction of supramolecular assemblies and frameworks due to its ability to participate in various non-covalent interactions, including hydrogen bonding, anion-π interactions, and metal coordination. nih.govnih.gov The nitrogen atoms of the triazole ring can act as ligands for metal ions, while the C-H bond of the triazole can act as a hydrogen bond donor. mdpi.comnih.gov

In the field of metal-organic frameworks (MOFs), triazole-containing ligands have been used to construct porous materials with high affinity for gases like carbon dioxide. bohrium.comrsc.orgresearchgate.net The nitrogen-rich triazole groups can enhance the CO2 uptake capacity of these materials. bohrium.comrsc.org For example, a pillared MOF where 4,4'-bipyridine (B149096) was replaced with a triazole-containing dipyridine ligand showed a threefold increase in CO2 uptake. rsc.orgresearchgate.net

The triazole ring is also a key component in the design of anion receptors and sensors. nih.gov Alkylation of the triazole to form a 1,2,3-triazolium cation enhances its ability to bind anions through a combination of C-H hydrogen bonding and anion-π interactions. nih.gov These interactions have been exploited to create macrocycles and other supramolecular structures that can selectively recognize and bind specific anions. nih.govnih.gov

Table 4: Applications of Triazoles in Supramolecular Chemistry

Application AreaRole of TriazoleKey InteractionsReference
Metal-Organic Frameworks (MOFs)Ligand for metal ionsCoordination bonds, enhanced CO2 affinity bohrium.comrsc.orgresearchgate.net
Anion RecognitionAnion binding motif (neutral or as triazolium)Hydrogen bonding, anion-π interactions nih.govnih.gov
Catenanes and RotaxanesComponent of interlocked structuresTemplate-directed synthesis via CuAAC nih.gov
FoldamersStructural unit to induce specific conformationsControlled folding through non-covalent interactions nih.gov

Stereoisomeric Derivatization and Conformational Studies

While the 1,2,3-triazole ring itself is planar and aromatic, the substituents attached to it can introduce chirality and conformational flexibility to the molecule as a whole. Stereoisomeric derivatization of this compound would involve the introduction of one or more chiral centers, either in the substituent at the C4 position or by using a chiral propyl group at the N2 position.

Conformational studies of triazole derivatives are important for understanding their interactions with biological targets and their packing in the solid state. researchgate.netmdpi.com The orientation of the substituents relative to the triazole ring can be influenced by steric and electronic factors. For example, in crystal structures of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, the orientation of a substituted phenyl ring with respect to the triazole ring was found to be influenced by intramolecular contacts. mdpi.com

While specific studies on the stereoisomeric derivatization and detailed conformational analysis of this compound are not extensively reported in the reviewed literature, general principles of conformational analysis in related heterocyclic systems can be applied. researchgate.net For instance, studies on 2-propyl-1H-benzimidazole have shown that the propyl chain can adopt different conformations, leading to polymorphism in the solid state. researchgate.net Similar conformational flexibility would be expected for the 2-propyl group in this compound.

Computational and Theoretical Investigations of 4 Chloromethyl 2 Propyl 1,2,3 Triazole

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Molecular Orbital (MO) theory, particularly through the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. iosrjournals.org

Computational methods, especially Density Functional Theory (DFT), are employed to calculate these orbital energies and map their spatial distribution. nih.gov For triazole derivatives, studies have shown that the HOMO and LUMO are often distributed across the triazole ring and its substituents. This distribution is crucial for understanding charge transfer within the molecule, which influences its reactivity and spectroscopic properties. nih.gov An external electric field, for instance, can alter the HOMO/LUMO spatial distribution and reduce the energy gap, thereby enhancing reaction activity. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher reactivity. iosrjournals.org

Table 1: Representative Global Reactivity Parameters Calculated for Triazole Derivatives Note: These values are illustrative and derived from studies on various triazole derivatives, not specifically 4-Chloromethyl-2-propyl-1,2,3-triazole.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states. nih.gov These methods can trace reaction paths to predict the most likely reactants for a target compound or to understand the regioselectivity of a reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) that typically yields 1,4-disubstituted 1,2,3-triazoles. nih.gov

By combining automated reaction path search methods with kinetics, researchers can enumerate potential reactants and reaction pathways. nih.gov This approach is computationally intensive, with costs increasing significantly with the number of atoms in the system, but it provides unparalleled detail about the transformation process. nih.gov For the synthesis of a molecule like this compound, these calculations could be used to optimize reaction conditions, understand the role of catalysts, and predict potential side products by comparing the energy barriers of competing pathways.

Density Functional Theory (DFT) Studies on Stability, Aromaticity, and Tautomerism

DFT is a versatile tool for investigating the structural and energetic properties of molecules, including their stability, aromaticity, and tautomeric equilibria. For heterocyclic compounds like triazoles, different isomers and tautomers can exist. For example, 1,2,4-triazoles can exist in 1H and 4H tautomeric forms. rad-proceedings.org DFT calculations can determine the relative energies of these forms, revealing the most stable tautomer. In one study on a 1,2,4-triazole (B32235) derivative, the thione form was found to be 15 kcal/mol more stable than the corresponding thiol tautomer. mdpi.com

The thermal stability of energetic materials based on triazole rings has been assessed by calculating heats of formation and bond dissociation energies (BDE). nih.gov Higher BDE values for specific bonds, often the trigger bonds in decomposition, can indicate greater thermal stability. nih.gov These calculations help in designing more stable compounds.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of molecular systems over time. This is particularly relevant for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how molecules interact with each other and assemble into larger structures. mdpi.comnih.gov

For crystalline structures of triazole derivatives, computational techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts. nih.govresearchgate.net This analysis maps the close contacts between neighboring molecules, highlighting the specific atoms involved in interactions like C-H···Cl, C-H···O, and π–π stacking. nih.gov These interactions are critical in determining the crystal packing and physical properties of the solid state. MD simulations could extend this static picture by modeling the dynamic self-assembly process in solution or the formation of self-assembled monolayers on surfaces.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which serve as a crucial aid in the structural elucidation of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) shielding tensors, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions can be compared directly with experimental data to confirm molecular structures. nih.govresearchgate.net

DFT methods are widely used to calculate these properties. For instance, theoretical ¹H and ¹³C NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with experimental spectra for various triazole derivatives. mdpi.comsemanticscholar.org Similarly, calculated vibrational frequencies, after applying a scaling factor to account for approximations in the method, can be matched to experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. researchgate.netmdpi.com This synergy between theoretical prediction and experimental measurement is invaluable for unambiguously characterizing complex molecules like this compound.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative 1,2,3-Triazole Derivative Source: Adapted from studies on similar 1,2,3-triazole systems. mdpi.com

Investigation of Adsorption Mechanisms on Material Surfaces

The interaction of triazole derivatives with material surfaces is a field of significant interest, particularly for applications in corrosion inhibition. Computational studies are instrumental in elucidating the mechanisms of adsorption. By modeling the interaction between a triazole molecule and a metal surface (e.g., steel or copper), these studies can predict the preferred adsorption sites, orientation of the molecule, and the strength of the interaction. researchgate.net

The adsorption process can be investigated using DFT calculations to determine adsorption energies. A negative Gibbs free energy of adsorption (ΔG_ads) indicates a spontaneous process. researchgate.net The magnitude of this value can help distinguish between physisorption (weak, electrostatic interactions) and chemisorption (stronger, covalent-like bond formation). For some triazole derivatives on steel, the adsorption has been found to obey the Langmuir isotherm model, and calculated thermodynamic data support a strong chemical adsorption mechanism. researchgate.net These theoretical insights are crucial for designing more effective corrosion inhibitors.

Advanced Research Applications and Potentials of 4 Chloromethyl 2 Propyl 1,2,3 Triazole in Non Clinical Domains

Role as a Key Synthetic Intermediate for the Development of Complex Molecules

The primary chemical utility of 4-Chloromethyl-2-propyl-1,2,3-triazole stems from the high reactivity of its chloromethyl group. The chlorine atom is an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of the 2-propyl-1,2,3-triazole moiety to a wide array of molecular scaffolds. This "grafting" capability makes it a key intermediate for chemists aiming to incorporate the specific steric and electronic properties of the triazole ring into larger, more complex molecules.

The 1,2,3-triazole ring itself is known for its stability against metabolic degradation, hydrolysis, and redox conditions, making it a reliable structural unit. tandfonline.com It can participate in hydrogen bonding and π-π stacking interactions, which can be crucial for directing the assembly or conformation of the final molecule. nih.gov The 2-propyl group provides a degree of lipophilicity, influencing the solubility and interaction of the resulting compounds in various media.

Research in synthetic chemistry leverages this compound to build molecules with tailored properties. By reacting this compound with various nucleophiles, researchers can systematically modify existing molecules to explore structure-activity relationships in different fields.

Table 1: Representative Nucleophilic Substitution Reactions
Nucleophile ClassExample NucleophileResulting LinkagePotential Application Area of Product
Alcohols/Phenols (R-OH)Phenol (B47542)Ether (-O-CH₂-Triazole)Materials Science (Polymer side-chains)
Thiols (R-SH)ThiophenolThioether (-S-CH₂-Triazole)Agrochemicals, Ligand Synthesis
Amines (R-NH₂)AnilineSecondary Amine (-NH-CH₂-Triazole)Agrochemicals, Complex Molecule Synthesis
Azides (R-N₃)Sodium Azide (B81097)Azide (-N₃-CH₂-Triazole)Precursor for further "click" chemistry reactions
Carboxylates (R-COO⁻)Sodium BenzoateEster (-COO-CH₂-Triazole)Pro-drug/pro-biocide design

Applications in Materials Science Research

The unique combination of a stable aromatic heterocycle and a reactive functional group makes this compound an attractive component in the design of advanced materials.

Functional Polymers and Advanced Materials

Polymers containing 1,2,3-triazole units in their backbone or as side chains are noted for their favorable properties, including thermal stability, a high dipole moment, and the ability to act as ligands for metal ions. nih.govmdpi.com this compound can be used as a functionalizing agent to introduce these properties into existing polymers. For instance, polymers with nucleophilic side chains (e.g., polyvinyl alcohol, chitosan) can be modified by grafting the triazole unit onto the polymer backbone.

This modification can enhance the material's adhesion, thermal resistance, or create sites for metal coordination, which could be useful in developing specialized coatings, membranes, or sensors. rdd.edu.iqresearchgate.net The triazole moiety can also serve as a linker in the synthesis of block copolymers, joining different polymer blocks to create materials with specific self-assembling properties. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.netuni-augsburg.de The nitrogen atoms of the 1,2,3-triazole ring are excellent coordination sites for transition metals. scispace.comresearchgate.net While this compound is not a linker itself, it is a precursor for creating such linkers.

Through straightforward chemical modification of the chloromethyl group into a coordinating group (e.g., carboxylate, pyridine, or another heterocycle), it can be transformed into a multitopic ligand. These custom-designed ligands can then be reacted with metal salts to form novel MOFs. The incorporation of the triazole ring can enhance the resulting MOF's properties, such as improving its CO2 uptake capacity or its catalytic activity. rsc.orgresearchgate.netacs.org The 2-propyl substituent would be oriented into the pores of the framework, affecting the pore size and its chemical environment.

Table 2: Potential MOF Applications from Derived Ligands
Derived Ligand TypeTarget Metal IonsPotential MOF Property/Application
Triazole-carboxylateZn(II), Cu(II), Zr(IV)Gas storage (CO₂, CH₄), selective gas separation. chemrxiv.org
Triazole-pyridineCu(II), Co(II), Cd(II)Heterogeneous catalysis, chemical sensing.
Bis-triazole (from dimerization)Fe(II), Mn(II)Magnetic materials, spin-crossover frameworks. uni-augsburg.de

Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. This phenomenon is central to creating nanomaterials, including micelles, vesicles, and liquid crystals. By chemically modifying this compound, molecules designed for self-assembly can be synthesized.

For example, reacting the chloromethyl group with a long-chain alkyl thiol or alcohol would yield an amphiphilic molecule. Such a molecule would possess a polar head (the triazole ring) and a nonpolar tail (the alkyl chain). In solution, these amphiphiles could self-assemble into various supramolecular structures. The triazole unit is known to participate in the hydrogen bonding and π-stacking interactions that often drive these assembly processes. researchgate.net Research into sugar-based triazole derivatives has shown they can act as effective organogelators, demonstrating the potential of this molecular class in creating soft materials. odu.edu

Agrochemical Research Applications as Biocides

The triazole ring is a core structural component in many commercially successful fungicides. researchgate.netrjptonline.orgsolarchem.cn These compounds typically function by inhibiting key enzymes in fungal pathogens, such as sterol 14α-demethylase, which is essential for maintaining the integrity of the fungal cell membrane. researchgate.net

This compound serves as an excellent starting material for the synthesis of new potential agrochemicals. researchgate.netbohrium.comnih.gov Its reactive chloromethyl group allows for the rapid and efficient creation of a library of candidate compounds. By reacting it with a diverse set of amines, thiols, and alcohols, researchers can generate a wide range of derivatives. These new molecules can then be screened for their biological activity against various plant pathogens. This approach, known as parallel synthesis, accelerates the discovery of new and effective fungicides, herbicides, or pesticides by systematically exploring how different chemical modifications affect biocidal activity. tandfonline.comrjptonline.org

Table 3: Agrochemical Research Pathways
Derivative ClassSynthetic ReactantPotential Target Pathogen/Pest ClassRationale
Triazole ThioethersSubstituted ThiolsFungi (e.g., Fusarium, Sclerotinia)Many existing fungicides contain sulfur linkages.
Triazole AminesHeterocyclic AminesFungi, BacteriaAmine groups can improve binding to target enzymes.
Triazole EthersSubstituted PhenolsFungi, Weeds (Herbicides)Ether linkages are common in many bioactive molecules.

Development as Ligands for Catalysis and Metal Complexation Research

The 1,2,3-triazole ring is a versatile ligand for transition metals, capable of coordinating through its nitrogen atoms (specifically N2 and N3). rsc.orgrsc.orgresearchgate.net This has led to significant interest in using triazole-based molecules in catalysis and coordination chemistry. uq.edu.aursc.org this compound is a precursor for creating more complex, often multidentate, ligands.

By replacing the chlorine atom with other donor groups—such as a diphenylphosphine, a pyridine, or another triazole—researchers can synthesize ligands that can bind to a metal center through multiple points. These are often called "pincer" or "chelating" ligands. wvu.edu Such ligands form highly stable complexes with metals like palladium, copper, nickel, iridium, and gold. wvu.edunih.gov These metal complexes are then investigated as catalysts for a variety of important organic reactions, including cross-coupling reactions (e.g., Suzuki, Heck), cycloadditions, and carbonylation reactions. rsc.orgresearchgate.net The electronic properties of the triazole ring and the steric bulk of the substituents (like the 2-propyl group) can be used to fine-tune the activity and selectivity of the resulting catalyst. acs.orgfree.fr

Photophysical and Optoelectronic Research Applications

The inherent electronic characteristics of the 1,2,3-triazole ring make it a valuable component in the design of photophysically active and optoelectronic materials. While specific data for this compound is not available, the broader family of triazole derivatives has been extensively studied, revealing key structure-property relationships that allow for the prediction of its potential in these fields.

Triazole derivatives are known to exhibit fluorescence, and their emission properties can be finely tuned by altering the substituents on the triazole core. nih.gov The introduction of various aryl groups or the extension of π-conjugated systems can modulate the absorption and emission wavelengths, as well as the quantum yields of these compounds. merckmillipore.comresearchgate.net For this compound, the propyl group is a simple alkyl substituent and is not expected to contribute significantly to the molecule's chromophore. However, the chloromethyl group at the 4-position serves as a reactive handle for introducing conjugated moieties that can impart or enhance fluorescent properties.

The potential photophysical and optoelectronic applications of functionalized this compound are summarized in the table below, based on the known properties of related triazole derivatives.

Application AreaPotential Role of Functionalized this compoundRationale based on Triazole Derivatives
Fluorescent Probes Core scaffold for fluorescent sensors.The chloromethyl group allows for the attachment of fluorophores and recognition units. nanobioletters.com
OLEDs Electron-transporting or hole-blocking layer material.The triazole core possesses inherent electron-deficient properties. nih.gov
Organic Solar Cells Component in donor-acceptor conjugated polymers.Triazole units can be incorporated into polymer backbones to tune electronic properties. lumiprobe.com
Luminophores Building block for luminescent materials.Conjugation with aromatic systems can lead to high quantum yields. merckmillipore.comrsc.org

Corrosion Inhibition Studies and Protective Coatings Research

Triazole derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum, in diverse corrosive environments. nih.govresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption occurs through the heteroatoms (nitrogen) and π-electrons of the triazole ring, which can interact with the vacant d-orbitals of the metal. merckmillipore.comresearchgate.net

The mechanism of inhibition can be either physisorption, involving electrostatic interactions, or chemisorption, which entails the formation of coordinate bonds between the triazole molecule and the metal surface. researchgate.net Often, a combination of both mechanisms is observed. The specific substituents on the triazole ring significantly influence the inhibitor's performance by affecting its electron density, steric hindrance, and solubility. researchgate.net

While there is no specific research on this compound as a corrosion inhibitor, its structural components suggest it could be effective. The triazole ring provides the primary anchoring sites for adsorption onto the metal surface. The propyl group may enhance the hydrophobicity of the protective film, thereby repelling water from the metal surface. The chloromethyl group, being reactive, could potentially be used to graft the inhibitor onto a polymer backbone for the development of corrosion-resistant coatings.

Furthermore, triazole derivatives have been incorporated into protective coatings to provide "self-healing" properties. nih.gov In such systems, the inhibitor is encapsulated and released upon mechanical damage to the coating, migrating to the exposed metal surface to prevent corrosion.

The following table summarizes the inhibition efficiencies of several 1,2,3-triazole derivatives on different metals, illustrating the general effectiveness of this class of compounds.

Triazole DerivativeMetalCorrosive MediumInhibition Efficiency (%)Reference
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1.0 M HCl95.3 nih.gov
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1.0 M HCl95.0 nih.gov
1-Benzyl-4-phenyl-1H-1,2,3-triazoleMild SteelHCl>90 researchgate.net
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateAluminum AlloyHClNot specified, acts as mixed inhibitor nih.gov
BenzotriazoleCopperNeutral aqueous chlorideForms a protective film researchgate.net

Research as Chemical Probes for Biological Systems (excluding therapeutic development)

The 1,2,3-triazole scaffold is a prominent structural motif in the design of chemical probes for interrogating biological systems, largely due to its formation via the highly efficient and bioorthogonal "click chemistry" (copper(I)-catalyzed azide-alkyne cycloaddition). nih.govingentaconnect.com This synthetic versatility allows for the modular construction of probes with tailored properties for specific applications in bioimaging and sensing, outside the scope of therapeutic development.

Triazole-based chemical probes typically consist of a recognition element that selectively binds to a target analyte (e.g., a metal ion, anion, or biomolecule) and a signaling unit (often a fluorophore) that reports on the binding event through a change in its optical properties, such as fluorescence enhancement or quenching. researchgate.netresearchgate.net The 1,2,3-triazole ring can serve as a stable and inert linker connecting these two components, or its nitrogen atoms can directly participate in the coordination of the target analyte. sci-hub.se

Given its structure, this compound is a promising building block for the synthesis of such chemical probes. The reactive chloromethyl group provides a convenient site for the attachment of either a fluorophore or a recognition moiety. For instance, it could be reacted with an alcohol or amine-containing fluorophore to create a fluorescently labeled triazole. Alternatively, a recognition unit could be installed at this position, with a fluorophore attached elsewhere on the molecule.

The application of triazole-based probes is extensive, with examples including sensors for biologically relevant metal ions like Zn²⁺ and for anions. nih.govrsc.org These probes have been successfully employed for fluorescence bioimaging in various cell types, enabling the visualization and tracking of analytes within their native biological context. nih.gov

The table below provides examples of the diverse analytes that can be detected using triazole-based chemical probes.

AnalyteProbe TypeDetection MechanismApplication
Zn²⁺FluorescentFluorescence enhancementIntracellular zinc imaging
Hg²⁺FluorescentFluorescence quenching or enhancementEnvironmental and biological sample analysis
Pd²⁺FluorescentFluorescence quenchingImaging in HeLa cells
F⁻Fluorescent"Turn-on" fluorescenceAnion sensing
Phosphate-based biomoleculesFluorescentDetection via a probe-zinc ensembleBiomolecule detection

Advanced Analytical Methodologies in Research on 4 Chloromethyl 2 Propyl 1,2,3 Triazole

Sophisticated Spectroscopic Techniques for Elucidation of Complex Structures and Reaction Products

Spectroscopic methods are indispensable for the unambiguous structural determination of 1,2,3-triazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provide detailed information about connectivity, molecular weight, and three-dimensional structure.

2D-NMR Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, but two-dimensional (2D) NMR techniques are often essential for the complete and unequivocal assignment of signals, especially in complex molecules or reaction mixtures. nih.govdigitellinc.com For 1,2,3-triazole derivatives, 2D-NMR is critical for confirming the regiochemistry of the cycloaddition reaction, which can produce 1,4- or 1,5-disubstituted isomers. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, confirming the substitution pattern on the triazole ring. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of newly synthesized compounds with high accuracy. It provides an exact mass measurement, which is used to confirm the molecular formula of the target compound, 4-Chloromethyl-2-propyl-1,2,3-triazole, and any reaction byproducts or intermediates. This technique is crucial for validating the identity of the product beyond doubt.

X-ray Crystallography: When a single crystal of a compound can be grown, X-ray crystallography offers the most definitive structural evidence. mdpi.com This technique determines the precise spatial arrangement of atoms within the crystal lattice, providing absolute confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govscilit.com For triazole derivatives, crystallographic data can confirm the planarity of the triazole ring and the orientation of its substituents. nih.govresearchgate.net

TechniqueApplication in Triazole ResearchInformation Obtained
2D-NMR (HMBC, HSQC) Structural elucidation and regiochemistry confirmation. nih.govAtom connectivity, confirmation of 1,4- vs. 1,5-substitution pattern. nih.gov
HRMS Molecular formula determination.Precise mass-to-charge ratio, elemental composition.
X-ray Crystallography Absolute structure determination. mdpi.com3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. nih.gov

Chromatographic Method Development for Reaction Monitoring, Purity Assessment, and Isolation of Intermediates/Products

Chromatography is the cornerstone of reaction analysis and purification in the synthesis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed.

Method development focuses on optimizing parameters to achieve efficient separation of the starting materials, the desired product, intermediates, and any impurities. mdpi.com Key parameters include the choice of stationary phase (e.g., C18 for reversed-phase HPLC), mobile phase composition (e.g., acetonitrile/water mixtures), flow rate, and detector wavelength (typically in the UV region for the triazole ring). mdpi.comnih.gov

Reaction Monitoring: Small aliquots can be taken from the reaction mixture at various time points and analyzed by HPLC or LC-MS. nih.gov This allows chemists to track the consumption of reactants and the formation of the product, thereby determining the optimal reaction time and identifying the presence of any stable intermediates. acs.orgnih.gov

Purity Assessment: Once the synthesis is complete, HPLC is used to determine the purity of the isolated this compound. The peak area of the main product is compared to the total area of all peaks in the chromatogram to calculate a purity percentage. nih.gov

Isolation: Preparative chromatography is used to isolate the final product from the crude reaction mixture. The optimized analytical method is scaled up to a larger column to separate and collect the pure compound.

Chromatographic MethodPurposeTypical Conditions
Analytical HPLC Reaction Monitoring, Purity AssessmentColumn: C18 (e.g., 4.6 x 150 mm, 5 µm); Mobile Phase: Acetonitrile/Water gradient; Detector: UV (e.g., 220 nm). mdpi.com
LC-MS Identification of products and byproductsCouples HPLC separation with mass spectrometry for mass identification of each separated peak. nih.gov
Preparative HPLC Isolation and PurificationLarger column dimensions, higher flow rates, collection of fractions corresponding to the product peak.

Chiral Separation Techniques for Enantiomeric Analysis

While this compound itself is not chiral, many triazole derivatives and their precursors are. nih.gov If the synthesis involved chiral starting materials or catalysts, the resulting products could be enantiomers or diastereomers. Chiral separation techniques are essential for analyzing the stereochemical outcome of such reactions.

Chiral HPLC and chiral GC are the most common methods for separating enantiomers. researchgate.net These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.net The choice of CSP is critical and depends on the specific structure of the analyte. Polysaccharide-based and cyclodextrin-based columns are widely used for separating chiral heterocyclic compounds. researchgate.net Successful separation allows for the determination of enantiomeric excess (ee), a critical measure of the reaction's stereoselectivity. A related precursor, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, has been successfully separated into its enantiomers using chiral capillary gas chromatography. nih.gov

In-Situ Spectroscopic Analysis for Kinetic and Mechanistic Studies

In-situ (or real-time) spectroscopic analysis allows researchers to monitor a reaction as it happens, providing valuable data on reaction kinetics and mechanisms without the need for sampling and quenching. nih.gov

For the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition ("click chemistry"), in-situ monitoring can be performed using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or NMR spectroscopy. nih.govsoton.ac.uk For instance, in-situ FTIR can track the disappearance of the characteristic azide (B81097) peak (~2100 cm⁻¹) and the appearance of peaks corresponding to the triazole product. nih.gov This continuous data stream enables the calculation of reaction rates and the investigation of the influence of factors like temperature, concentration, and catalyst loading on the reaction's progress. researchgate.net Similarly, LC/MS can be used to monitor the formation of triazole isomers in real-time. researchgate.net This level of detailed analysis is crucial for optimizing reaction conditions and gaining a fundamental understanding of the reaction mechanism. nih.gov

Future Directions and Emerging Research Avenues for 4 Chloromethyl 2 Propyl 1,2,3 Triazole Chemistry

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

Future research will increasingly focus on moving beyond the traditional role of the triazole ring as a stable linker and exploring its latent reactivity. The electron-withdrawing nature of the triazole ring can activate adjacent groups, opening up new transformation pathways.

One promising area is the investigation of 4-Chloromethyl-2-propyl-1,2,3-triazole and its derivatives as precursors to highly reactive intermediates. Research has shown that certain N-substituted 1,2,3-triazoles can function as stable sources of rhodium(II) carbenes, which are powerful intermediates for complex molecular synthesis. nih.gov The presence of an electron-deficient heterocycle at the N-1 position can facilitate the conversion to carbene species. nih.gov Exploring the potential of the N-propyl triazole moiety to participate in similar transformations could lead to novel synthetic methodologies. For instance, rhodium(II)-catalyzed reactions of such triazoles with olefins could provide asymmetric access to complex cyclopropane (B1198618) structures. nih.gov

Furthermore, the degradation pathways of related triazole compounds, which can involve processes like dehydrochlorination, cyclization, and hydroxylation, offer insights into potential controlled transformations. nih.gov Harnessing these pathways could lead to the synthesis of novel heterocyclic systems. The chloromethyl group itself is a key reactive site. While its use in standard nucleophilic substitution is well-established, future work could explore more unconventional reactions, such as radical-mediated transformations or its participation in generating pseudo-acylation motifs for modifying biological macromolecules like proteins. nih.govresearchgate.net

Table 1: Examples of Unconventional Reactivity in Triazole Systems

Triazole Precursor Type Reactive Intermediate/Process Potential Products
N-(1,2,4-triazolyl)-1,2,3-triazoles Rhodium(II) azavinyl carbenes Cyclopropanes, Imidazoles, 2-Pyrrolines
1-Sulfonyl-1,2,3-triazoles Radical chain transformation N2-selective C(sp3)-H coupled products
Triazole fungicides Dehydrochlorination, cyclization, hydroxylation Nitrogenous heterocyclic compounds

Development of Highly Sustainable and Biocatalytic Synthetic Methods

The synthesis of 1,2,3-triazoles has been dominated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." While highly efficient, concerns over copper contamination in biological and materials applications, along with the use of organic solvents, are driving the development of greener alternatives.

Future syntheses of this compound and its derivatives will increasingly rely on sustainable protocols. This includes the use of biodegradable and non-toxic solvents like Cyrene™, which can allow for product isolation by simple precipitation in water, thereby eliminating the need for traditional solvent extractions and purifications. nih.gov The development of water-driven procedures using reusable, heterogeneous catalysts, such as zinc-based nanocrystals, represents another significant step forward. rsc.org These copper-free methods not only reduce the environmental impact but also broaden the scope of compatible functional groups. rsc.org

Biocatalysis offers a particularly exciting frontier. Enzymes such as laccases, which are copper-containing oxidoreductases, have been successfully used to catalyze the formation of the triazole ring. researchgate.net Developing a biocatalytic route for this compound would offer a highly selective and environmentally benign manufacturing process, operating under mild conditions. Organocatalysis, using small organic molecules like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), also presents a metal-free alternative for promoting the cycloaddition reaction. frontiersin.org

Table 2: Emerging Sustainable Synthetic Methods for 1,2,3-Triazoles

Method Key Feature Advantages
Use of Biodegradable Solvents (e.g., Cyrene™) Replacement of traditional organic solvents Reduced toxicity, simplified workup, minimized waste. nih.gov
Heterogeneous Catalysis in Water (e.g., ZnO nanocrystals) Copper-free, reusable catalyst, aqueous medium Eco-friendly, economical, broad substrate scope. rsc.org
Biocatalysis (e.g., Laccase enzymes) Enzymatic catalysis High selectivity, mild reaction conditions, environmentally benign. researchgate.net

Integration into Hybrid Material Systems with Enhanced Functionality

The structural rigidity, dipolar nature, and synthetic accessibility of the 1,2,3-triazole core make it an exceptional building block for advanced materials. The specific substituents of this compound provide unique opportunities for creating sophisticated hybrid systems.

A major area of future research is the incorporation of this molecule as a functional linker into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.comresearchgate.net The triazole nitrogen atoms are excellent coordination sites for metal ions, while the chloromethyl group can serve as a post-synthetic modification site to introduce further functionality within the pores of the material. researchgate.netchemrxiv.org The propyl group can be used to tune the hydrophobicity and pore environment of the resulting MOF. Such functional MOFs could find applications in gas storage, catalysis, and chemical sensing. researchgate.net

Beyond crystalline frameworks, integrating this compound into polymers can lead to materials with enhanced properties. Dense 1,2,3-triazole polymers are being explored for their unique electronic and physical characteristics. mdpi.com The chloromethyl group provides a convenient point for grafting the triazole onto other polymer backbones or for initiating polymerization, leading to hybrid materials that combine the properties of different components. For example, creating hybrids with inorganic materials like functionalized silica (B1680970) (e.g., MCM-41) could yield novel proton-conducting membranes for fuel cells or other electrochemical devices. rsc.org

Advanced Predictive Modeling for De Novo Design of Functional Analogues

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new molecules with tailored properties. For this compound, these predictive modeling techniques will enable the de novo design of functional analogues for specific applications, significantly reducing the time and cost associated with experimental screening.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with chemical or biological activity, will be crucial. By building models based on existing data for triazole derivatives, researchers can predict the efficacy of novel analogues as, for example, corrosion inhibitors or therapeutic agents. slideshare.netresearchgate.net Computational methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure and reactivity of designed molecules, helping to rationalize their behavior and guide further synthetic efforts. nih.gov

For drug discovery, molecular modeling techniques such as 3D-QSAR, molecular docking, and molecular dynamics (MD) simulations are particularly powerful. nih.govresearchgate.net These methods can be used to design analogues of this compound that bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors. nih.govmdpi.com This in silico approach facilitates the rapid identification of promising candidates for treating various diseases before committing to their synthesis and biological evaluation. researchgate.net

Table 3: Computational Tools for Designing Triazole Analogues

Modeling Technique Application Predicted Properties/Outcomes
QSAR (Quantitative Structure-Activity Relationship) Predicting biological activity or material performance Inhibition efficiency, pIC50 values. slideshare.netresearchgate.net
DFT (Density Functional Theory) Calculating electronic properties and reactivity Molecular geometry, energy gaps, chemical reactivity. nih.gov
Molecular Docking Simulating ligand-receptor binding Binding affinity, binding modes, interaction details. nih.govacs.org

Potential for Applications in Emerging Technologies (e.g., molecular machines, sensors)

The unique combination of a stable, aromatic core and versatile functional groups in this compound makes it a prime candidate for use in cutting-edge technologies.

One of the most promising applications is in the development of advanced chemical sensors. The triazole ring can act as a signaling unit and a binding site for various analytes, including metal ions, anions, and small organic molecules. sci-hub.seresearchgate.net By attaching a chromophore or fluorophore to the triazole scaffold via the chloromethyl group, researchers can design chemosensors that produce a detectable colorimetric or fluorescent response upon binding to a target analyte. researchgate.netnanobioletters.com The integration of these triazole-based sensors with nanomaterials, such as carbon nanotubes, can further enhance their sensitivity and selectivity, leading to powerful electrochemical sensing platforms. rjptonline.org Furthermore, the development of photoresponsive triazole sensors, which change their properties upon light irradiation, opens doors to externally controllable sensing systems for biomaterials. aminer.cn

While the development of molecular machines based on this specific triazole is still in its infancy, the principles are well-founded. The ability to incorporate triazoles into complex, ordered architectures like MOFs and polymers provides a pathway to creating systems where molecular motion can be controlled and harnessed. mdpi.commdpi.com The chloromethyl group allows for the covalent linking of the triazole to other moving parts of a molecular machine, while the triazole itself can act as a rigid stator or a switchable component, paving the way for future innovations in nanotechnology.

Q & A

Basic: What are the optimized synthetic routes for 4-Chloromethyl-2-propyl-1,2,3-triazole?

Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity and efficiency. Key steps include:

  • Precursor Preparation : React a terminal alkyne (e.g., propargyl chloride) with sodium azide to form an organic azide intermediate.
  • Cycloaddition : Use Cu(I) catalysts (e.g., CuI or CuSO₄ with sodium ascorbate) in polar solvents (e.g., DMSO or ethanol) under reflux (18–24 hours) to ensure complete conversion .
  • Purification : Employ column chromatography (hexane/ethyl acetate/dichloromethane mixtures) or recrystallization (water-ethanol) to isolate the product, achieving yields of ~60–75% .
  • Regioselectivity Control : For N2-substituted triazoles, use sulfonic acid catalysts to direct regiochemistry .

Advanced: How do electronic and steric factors influence the regioselectivity of 1,2,3-triazole formation in CuAAC?

Methodological Answer:
Regioselectivity in CuAAC is governed by:

  • Steric Effects : Bulky substituents on alkynes favor 1,4-disubstituted triazoles due to reduced steric clash during cycloaddition .
  • Electronic Effects : Electron-withdrawing groups on azides accelerate reaction rates by stabilizing transition states. Computational studies (DFT) show that electron-deficient azides lower activation barriers .
  • Catalyst Modulation : Ligands like TBTA (tris(benzyltriazolylmethyl)amine) enhance regiocontrol by coordinating to Cu(I) and directing azide orientation .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents via characteristic peaks (e.g., triazole protons at δ 7.5–8.5 ppm; chloromethyl groups at δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Confirm C-Cl (600–800 cm⁻¹) and triazole ring (1450–1600 cm⁻¹) stretches .
  • LC-MS/MS : Verify molecular weight and fragmentation patterns (e.g., [M+H]+ ions) .
  • X-ray Crystallography : Resolve regiochemistry and crystal packing using SHELX software for refinement .

Advanced: How can computational methods predict reaction pathways and stereochemical outcomes in triazole-based systems?

Methodological Answer:

  • DFT Calculations : Model transition states to identify favorable pathways (e.g., CuAAC vs. uncatalyzed thermal routes). Energy decomposition analysis reveals steric/electronic contributions to enantioselectivity .
  • Molecular Dynamics (MD) : Simulate interactions between triazole derivatives and biological targets (e.g., enzymes) to guide drug design .
  • Docking Studies : Use AutoDock or Schrödinger to predict binding affinities of triazole-containing inhibitors .

Advanced: What strategies address contradictions in biological activity data across studies with triazole derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Test analogs with different linkers (e.g., 4-alkylene vs. aryl groups) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Compare bioactivity data across studies, controlling for variables like assay type (e.g., MIC vs. IC50) or cell lines .
  • Crystallographic Validation : Resolve conflicting SAR using X-ray structures of ligand-target complexes .

Basic: How to design SAR studies for triazole-containing compounds targeting microbial enzymes?

Methodological Answer:

  • Core Modification : Vary substituents at the 4-chloromethyl and 2-propyl positions to assess impact on enzyme inhibition .
  • Linker Optimization : Test alkylene chains of varying lengths (C2–C6) to balance solubility and binding .
  • Biological Assays : Use standardized protocols (e.g., broth microdilution for antimicrobial activity) and include positive controls (e.g., fluconazole) .

Advanced: What are the challenges in crystallographic refinement of triazole derivatives, and how are they addressed?

Methodological Answer:

  • Disorder Handling : Address positional disorder in chloromethyl groups using SHELXL’s PART and SUMP commands .
  • Twinned Data : Apply HKLF 5 in SHELXL to refine twinned crystals, ensuring accurate occupancy and thermal parameters .
  • Hydrogen Bonding : Analyze short contacts (<3.0 Å) to identify stabilizing interactions (e.g., C-H···N triazole) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.